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Compound of Interest

Compound Name: 5-Isopropylimidazo[1,2-A]pyridine

Cat. No.: B11920142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 5-Isopropylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal

chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure

found in numerous biologically active molecules. This document outlines a representative

synthetic protocol and details the expected analytical characterization of the target compound,

based on established methodologies for this class of molecules.

Core Data Summary
The following table summarizes the expected quantitative data for the synthesis and key

characterization parameters of 5-Isopropylimidazo[1,2-a]pyridine. Please note that as a

specific literature precedent for this exact molecule is not readily available, these values are

projected based on similar imidazo[1,2-a]pyridine syntheses.
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Parameter Value Notes

Synthesis

Reaction Yield 75-85% (projected)

Yields for this type of

condensation/cyclization are

typically in this range.

Physical Properties

Molecular Formula C₁₀H₁₂N₂

Molecular Weight 160.22 g/mol

Appearance
Off-white to light yellow solid

(projected)

The physical state is an

educated estimation based on

similar known compounds.

Melting Point Not available
To be determined

experimentally.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
See Table 2 for projected

chemical shifts.

The chemical shifts are

estimated based on the

analysis of the imidazo[1,2-

a]pyridine core and the

isopropyl substituent.

¹³C NMR (100 MHz, CDCl₃)
See Table 3 for projected

chemical shifts.

The chemical shifts are

estimated based on the

analysis of the imidazo[1,2-

a]pyridine core and the

isopropyl substituent.

Mass Spectrometry (ESI+)
m/z = 161.10 [M+H]⁺

(calculated)

The expected mass-to-charge

ratio for the protonated

molecule.

Infrared (IR) Spectroscopy Not available Expected to show

characteristic peaks for C-H

aromatic, C-H aliphatic, C=N,
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and C=C bonds. To be

determined experimentally.

Experimental Protocols
The following protocols are based on well-established methods for the synthesis of

imidazo[1,2-a]pyridines, specifically the condensation of a 2-aminopyridine derivative with an α-

halocarbonyl compound.

Synthesis of 5-Isopropylimidazo[1,2-a]pyridine
This procedure details the reaction of 2-amino-6-isopropylpyridine with chloroacetaldehyde.

Materials:

2-amino-6-isopropylpyridine

Chloroacetaldehyde (50% aqueous solution)

Sodium bicarbonate (NaHCO₃)

Ethanol

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-amino-6-isopropylpyridine (1.0 eq) in ethanol.

Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.0 eq) followed by

the dropwise addition of chloroacetaldehyde (1.2 eq, 50% aqueous solution).
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and concentrate

under reduced pressure to remove ethanol.

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium

sulfate.

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate).

Isolation: Collect the fractions containing the desired product and evaporate the solvent to

yield 5-Isopropylimidazo[1,2-a]pyridine as a solid.

Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a small amount of the purified product in deuterated

chloroform (CDCl₃).

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

2. Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g.,

methanol or acetonitrile).

Analysis: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in

positive ion mode to observe the protonated molecule [M+H]⁺.

3. Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or

analyze as a thin film.

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Projected Spectroscopic Data
The following tables provide the projected ¹H and ¹³C NMR chemical shifts for 5-
Isopropylimidazo[1,2-a]pyridine. These are estimations based on the known chemical shifts

of the imidazo[1,2-a]pyridine core and the expected influence of the isopropyl substituent at the

C5 position.

Table 2: Projected ¹H NMR Data

Proton Multiplicity
Chemical Shift (δ,
ppm)

Coupling Constant
(J, Hz)

H-2 d ~7.5 - 7.6 ~1.0

H-3 d ~7.4 - 7.5 ~1.0

H-6 t ~7.0 - 7.1 ~7.0

H-7 d ~7.3 - 7.4 ~9.0

H-8 d ~6.6 - 6.7 ~7.0

-CH(CH₃)₂ sept ~3.2 - 3.4 ~7.0

-CH(CH₃)₂ d ~1.3 - 1.4 ~7.0

Table 3: Projected ¹³C NMR Data
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Carbon Chemical Shift (δ, ppm)

C-2 ~117 - 118

C-3 ~112 - 113

C-5 ~150 - 152

C-6 ~122 - 123

C-7 ~111 - 112

C-8 ~124 - 125

C-8a ~144 - 145

-CH(CH₃)₂ ~30 - 32

-CH(CH₃)₂ ~22 - 23

Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for 5-Isopropylimidazo[1,2-a]pyridine.
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Caption: Synthetic route to 5-Isopropylimidazo[1,2-a]pyridine.

Characterization Workflow
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This diagram outlines the process for the analytical characterization of the synthesized

compound.

Spectroscopic Analysis

Crude Product

Column Chromatography

Pure 5-Isopropylimidazo[1,2-a]pyridine

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(ESI-MS) IR Spectroscopy

Click to download full resolution via product page

Caption: Analytical workflow for compound characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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